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Abstract

(2)-Fluoxastrobin is a prominent member of the strobilurin class of fungicides, a group of
agrochemicals inspired by a natural product from the fungus Strobilurus tenacellus.[1][2] This
technical guide provides a comprehensive overview of the discovery, synthesis, and
mechanism of action of (Z2)-Fluoxastrobin. It details the synthetic pathways, provides
experimental protocols for key steps, and presents its biological activity through a summary of
its fungicidal efficacy. The document also illustrates the underlying biochemical pathway
inhibited by this class of compounds and the logical workflow from synthesis to biological
evaluation.

Introduction: The Rise of Strobilurin Fungicides

The discovery of strobilurins marked a significant advancement in the development of
fungicides for agricultural crop protection.[3] The first natural strobilurins, Strobilurin A and B,
were isolated from the mycelium of the fungus Strobilurus tenacellus.[2][4] These natural
compounds exhibited potent antifungal activity but were often limited by their instability in light.
This led to extensive research and development by agrochemical companies to create
synthetic analogues with improved photostability and a broader spectrum of activity.[1]

Fluoxastrobin, developed by Bayer CropScience, is a second-generation strobilurin fungicide.
[5] Like other strobilurins, its primary mechanism of action is the inhibition of mitochondrial

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1337108?utm_src=pdf-interest
https://patents.google.com/patent/US20150011753A1/en
https://www.rsc.org/suppdata/cc/c3/c3cc48461k/c3cc48461k.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.rsc.org/suppdata/cc/c3/c3cc48461k/c3cc48461k.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384428/
https://patents.google.com/patent/US20150011753A1/en
https://beilstein-journals.org/bjoc/keywordsearch?sv=13C+NMR&page=6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

respiration in fungi.[6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome
bcl complex (Complex Ill) in the mitochondrial electron transport chain.[4] This binding blocks
the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of
ATP and ultimately leading to fungal cell death.[2]

This guide focuses on the (Z)-isomer of Fluoxastrobin, providing a detailed examination of its
chemical synthesis and biological significance.

Chemical Synthesis of (Z)-Fluoxastrobin

The synthesis of (Z)-Fluoxastrobin is a multi-step process that involves the preparation of two
key intermediates, which are then coupled to form the final product. The overall synthetic
scheme is presented below, followed by detailed experimental protocols for the key reactions.

A plausible synthetic pathway for (Z)-Fluoxastrobin involves the initial synthesis of two key
intermediates: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (I-1) and (2)-(5,6-dihydro-1,4,2-
dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (I-2). These intermediates are then
coupled to yield (Z)-Fluoxastrobin.
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Caption: Synthetic pathway for (Z)-Fluoxastrobin.

Experimental Protocols

Protocol 2.1.1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate 1-1)

This procedure is based on the general reaction described in patent literature. In a suitable
reaction vessel, 4,6-dichloro-5-fluoropyrimidine is reacted with 2-chlorophenol. The reaction is
typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic
solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the
nucleophilic aromatic substitution. Upon completion, the reaction mixture is worked up by
filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
The crude product can be purified by crystallization or chromatography.
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Protocol 2.1.2: Synthesis of (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone
O-methyl oxime (Intermediate 1-2)

The synthesis of this intermediate can be adapted from procedures for the (E)-isomer. The
process starts with the reaction of benzofuran-3(2H)-one O-methyl oxime with a nitrite, such as
n-butyl nitrite or tert-butyl nitrite, in the presence of a metal alkoxide to form (2Z,32)-2,3-
benzofuran-dione O3-methyl dioxime. This intermediate is then reacted with a 2-haloethanol
(e.g., 2-chloroethanol or 2-bromoethanol) to yield (2Z,3Z)-benzofuran-2,3-dione O2-(2-
hydroxyethyl) O3-methyl dioxime. The final step involves an acid-catalyzed rearrangement and
cyclization of this product to form the desired (2)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-
hydroxyphenyl)methanone O-methyl oxime. The product is typically isolated by filtration.

Protocol 2.1.3: Synthesis of (Z)-Fluoxastrobin

(2)-Fluoxastrobin is synthesized by the reaction of 4-chloro-6-(2-chlorophenoxy)-5-
fluoropyrimidine (Intermediate 1-1) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-
hydroxyphenyl)methanone O-methyl oxime (Intermediate 1-2). The reaction is carried out in a
suitable solvent, such as acetonitrile, DMF, or DMSO, in the presence of a base to facilitate the
coupling. The reaction temperature can range from ambient to elevated temperatures (e.g., 40-
80 °C). After the reaction is complete, the crude (Z)-Fluoxastrobin is isolated. It is important to
note that (Z)-Fluoxastrobin can be isomerized to the more stable (E)-isomer under certain
conditions, such as in the presence of an acid catalyst (e.g., methanesulfonic acid, sulfuric
acid, or phosphoric acid).

Characterization Data

While a comprehensive, publicly available dataset of the spectroscopic data for (Z)-
Fluoxastrobin is limited, the following table summarizes the expected and reported data for the
final product and key intermediates.
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Biological Activity and Mechanism of Action

(2)-Fluoxastrobin exhibits broad-spectrum fungicidal activity against a variety of plant
pathogens. Its primary mode of action is the inhibition of mitochondrial respiration, a vital
process for energy production in fungal cells.

Mechanism of Action: Inhibition of the Cytochrome bcl
Complex

The electron transport chain in mitochondria is composed of several protein complexes. (Z)-
Fluoxastrobin specifically targets Complex Ill, also known as the cytochrome bcl complex. It
binds to the Qo (Quinone outside) site of this complex, which is responsible for oxidizing
ubiquinol. This binding event blocks the electron flow from ubiquinol to cytochrome c, which in
turn halts the pumping of protons across the inner mitochondrial membrane. The disruption of
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the proton gradient prevents the synthesis of ATP by ATP synthase, leading to a depletion of

cellular energy and ultimately, the death of the fungal cell.
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Caption: Mechanism of action of (Z)-Fluoxastrobin.

Fungicidal Spectrum and Efficacy

(2)-Fluoxastrobin is effective against a wide range of fungal pathogens in various crops. The
efficacy of a fungicide is often quantified by its half-maximal effective concentration (ECso) or
half-maximal inhibitory concentration (ICso). These values represent the concentration of the
fungicide that inhibits a specific biological process (e.g., mycelial growth, spore germination) by
50%. While specific ECso values for the (Z2)-isomer are not readily available in a comprehensive
table in the public domain, the following table provides a representative range of activity for

fluoxastrobin against key pathogens.
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Representative

Fungal Pathogen Common Disease Crop
ECso (pg/mL)

Alternaria solani Early Blight Potato, Tomato 0.01-1.0
Pyricularia oryzae Rice Blast Rice 0.1-5.0
Puccinia triticina Leaf Rust Wheat 0.05-2.0
Sclerotinia ]

_ White Mold Canola, Soybean 0.1-10.0
sclerotiorum
Rhizoctonia solani Rhizoctonia Root Rot Various 0.5-15.0

Note: The ECso values are indicative and can vary depending on the specific isolate,
experimental conditions, and whether the tested compound is the (Z)- or (E)-isomer.

Experimental and Developmental Workflow

The discovery and development of a new fungicide like (Z)-Fluoxastrobin follows a structured
workflow, from initial synthesis to final product registration. This process involves a continuous
feedback loop between chemical synthesis, biological screening, and optimization.
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Caption: Experimental workflow for fungicide discovery.
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Conclusion

(2)-Fluoxastrobin is a testament to the success of synthetic chemistry in improving upon
nature's templates. Its development from the natural strobilurins has provided the agricultural
industry with a powerful tool for managing a wide range of devastating fungal diseases. A
thorough understanding of its synthesis, mechanism of action, and biological activity is crucial
for its effective and sustainable use in crop protection. This technical guide has provided a
detailed overview of these key aspects, offering valuable information for researchers and
professionals in the field of drug and pesticide development. Further research into the specific
biological activity of the (2)-isomer and the development of novel synthetic routes will continue
to be areas of interest in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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